2,6-Diisopropyl-4-nitrophenol
Overview
Description
2,6-Diisopropyl-4-nitrophenol is a chemical compound . It plays the role of an antioxidant by reacting with free radicals to form a phenoxyl radical, a property associated with all phenol-based free radical scavengers .
Synthesis Analysis
2,6-Diisopropyl-4-nitrophenylphosphate (A), synthesized in two steps from 2,6-diisopropyl-4-nitrophenol, serves as a convenient starting point to prepare several N-functionalized monoaryl phosphates . Another synthetic method involves the use of 2,6-diisopropyl aniline as a raw material, which is dissolved into a solvent; sulfuric acid is added and nitric acid is dropwise added to react to generate 2,6-diisopropyl-4-nitryl aniline .Molecular Structure Analysis
The molecular formula of 2,6-Diisopropyl-4-nitrophenol is C12H17NO3 . The average mass is 223.268 Da and the monoisotopic mass is 223.120850 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Scientific Research Applications
Catalysis in Environmental Applications
2,6-Diisopropyl-4-nitrophenol is utilized in the synthesis of palladium nanoparticles anchored on cerium dioxide nanorods. These nanocomposites exhibit exceptional catalytic performance towards the reduction of 4-nitrophenol and organic dyes, which are significant pollutants from textile and dyeing industries .
Adsorption for Water Treatment
The compound plays a role in the dynamic adsorption of pollutants like 4-nitrophenol over activated carbon produced from agricultural waste through microwave-assisted techniques. This process is crucial for removing hazardous phenolic compounds from industrial effluents .
Electrodialysis in Separation Processes
In the field of separation science, 4-nitrophenol ions are separated using electrodialysis technology. This method is particularly effective for isolating 4-nitrophenol from mixtures, which is important for both environmental and analytical applications .
Pharmaceutical Applications
2,6-Diisopropyl-4-nitrophenol is a precursor in the synthesis of propofol, a widely used intravenous anesthetic. It is involved in the continuous flow synthesis of propofol, highlighting its importance in the pharmaceutical industry .
Analytical Chemistry
This compound is used in the preparation of high-purity 4-nitrophenol, which serves as a spectrophotometric reference material. It is essential for establishing the proper molar absorptivity of 4-nitrophenol under reaction conditions, particularly in clinical enzymology for measuring enzyme activities .
Biochemical Research
2,6-Diisopropyl-4-nitrophenol is a starting point for preparing N-functionalized monoaryl phosphates. These compounds exhibit interesting pseudo-polymorphic structures and are used in supramolecular aggregation studies in organophosphates .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to cause various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diisopropyl-4-nitrophenol. The compound is described as being soluble in water, which could influence its distribution and action in the body .
properties
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443430 | |
Record name | 2,6-Diisopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-4-nitrophenol | |
CAS RN |
1576-14-3 | |
Record name | 2,6-Diisopropyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?
A1: The article highlights that 2,6-Diisopropyl-4-nitrophenol, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying 2,6-Diisopropyl-4-nitrophenol makes it valuable for studying structure-activity relationships in organophosphates.
Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize 2,6-Diisopropyl-4-nitrophenol in this context?
A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from 2,6-Diisopropyl-4-nitrophenol, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.
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